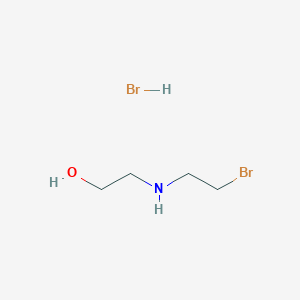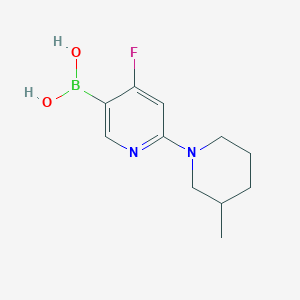
(1S,2R,4S,5R)-1-(Anthracen-9-ylmethyl)-2-((S)-hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1S,2R,4S,5R)-1-(Anthracen-9-ylmethyl)-2-((S)-hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride” is a complex organic molecule that features multiple functional groups, including an anthracene moiety, a quinoline derivative, and a quinuclidine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual components:
Anthracen-9-ylmethyl: This can be synthesized through Friedel-Crafts alkylation of anthracene.
Quinolin-4-ylmethyl: This can be prepared via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Quinuclidine: This can be synthesized through the hydrogenation of quinuclidine derivatives.
The final compound is obtained by coupling these components under specific reaction conditions, such as using a strong base and a suitable solvent to facilitate the formation of the quinuclidin-1-ium chloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The quinuclidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated quinuclidine derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology
In biological research, the compound may serve as a probe for studying the interactions of quinoline and quinuclidine derivatives with biological targets.
Medicine
Potential medicinal applications include the development of new drugs targeting specific receptors or enzymes, leveraging the unique structural features of the compound.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific electronic or photophysical properties.
作用機序
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. For example, the quinoline moiety may interact with DNA or enzymes, while the quinuclidine structure could target neurotransmitter receptors. The anthracene group may contribute to the compound’s photophysical properties, enabling its use in imaging or sensing applications.
類似化合物との比較
Similar Compounds
- (1S,2R,4S,5R)-1-(Anthracen-9-ylmethyl)-2-((S)-hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium bromide
- (1S,2R,4S,5R)-1-(Anthracen-9-ylmethyl)-2-((S)-hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium iodide
Uniqueness
The chloride salt form of the compound may exhibit different solubility and stability properties compared to its bromide and iodide counterparts. Additionally, the specific arrangement of functional groups in this compound may confer unique reactivity and interaction profiles, making it a valuable tool in various research and industrial applications.
特性
分子式 |
C34H33ClN2O |
|---|---|
分子量 |
521.1 g/mol |
IUPAC名 |
(S)-[(1S,2R,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride |
InChI |
InChI=1S/C34H33N2O.ClH/c1-2-23-21-36(22-31-27-11-5-3-9-25(27)19-26-10-4-6-12-28(26)31)18-16-24(23)20-33(36)34(37)30-15-17-35-32-14-8-7-13-29(30)32;/h2-15,17,19,23-24,33-34,37H,1,16,18,20-22H2;1H/q+1;/p-1/t23-,24-,33+,34-,36-;/m0./s1 |
InChIキー |
PICKZKQBJJCSSV-ROXGWBBHSA-M |
異性体SMILES |
C=C[C@H]1C[N@@+]2(CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Cl-] |
正規SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


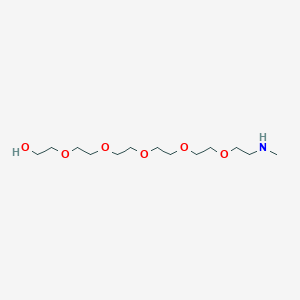
![Methyl 4-(6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14079552.png)
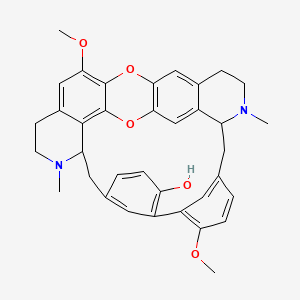
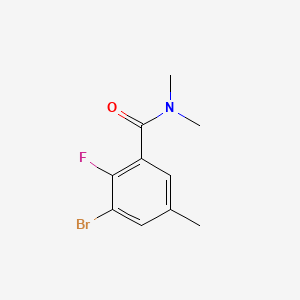
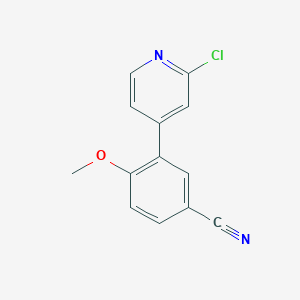
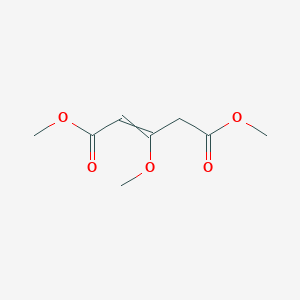
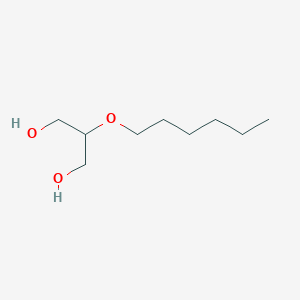
![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)
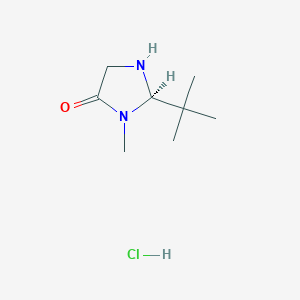
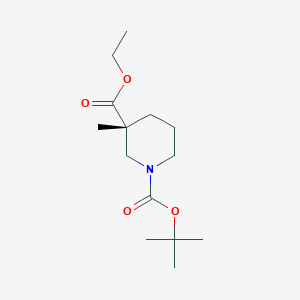

![1-(4-Butoxy-3-methoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079602.png)
